REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)(=O)=O.[I-:16].[Na+]>CC(C)=O>[CH3:15][O:14][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[CH2:7][CH2:6][I:16] |f:1.2|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OCCC1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction mixture was refluxed for 2.5 hr
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
|
The acetone was evaporated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ether
|
Type
|
WASH
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Details
|
The ether was washed with water, sodium bicarbonate, sodium thiosulfate, water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light green oil
|
Type
|
DISTILLATION
|
Details
|
Distillation in a Kugelrohr apparatus
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CCI)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |